Fmoc-Met-OH-13C5,15N

Descripción general

Descripción

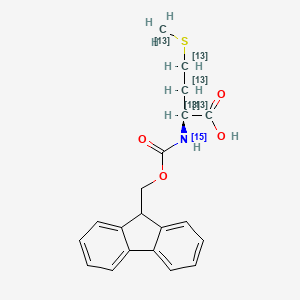

“Fmoc-Met-OH-13C5,15N” is a labeled compound where the label is incorporated in the form of 13C and 15N isotopes . The full name of this compound is N-(9-Fluorenylmethoxycarbonyl)-L-methionine-13C5,15N . It is also known as L-Methionine-13C5,15N, N-Fmoc . The linear formula of this compound is 13CH3S13CH213CH213CH (15NH-Fmoc)13CO2H .

Molecular Structure Analysis

The molecular weight of “this compound” is 377.41 . The SMILES string representation of its structure is [13CH3]S[13CH2][13CH2]13C@HOCC1c2ccccc2-c3ccccc13)13C=O . The InChI representation is 1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It’s suitable for bio NMR technique . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Solid-State NMR Spectroscopy Standard

The synthesis of 13C/15N-labelled peptides , such as N-formyl-Met-Leu-Phe-OH, is crucial for serving as reference standards in solid-state NMR spectroscopy. This technique allows for the mild synthetic production of labelled tripeptides, which can be easily crystallized, making them ideal standards for setting up NMR experiments. The application of these labelled peptides in NMR spectroscopy enhances the understanding of complex molecular structures through detailed spectroscopic analysis (Breitung et al., 2008).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Further advancements in NMR spectroscopy involve the development of fast and cost-effective methods for 17O isotopic labeling of peptides. This approach significantly reduces the cost and increases the accessibility of 17O labels for biomolecular studies, expanding the capabilities of NMR spectroscopy in analyzing hydrogen bonding within protein structures and enhancing sensitivity through emerging techniques like dynamic nuclear polarization and cross-polarization magic-angle spinning cryoprobes (Michelle Ha et al., 2021).

Solid-Phase Synthesis of β-Peptides

The synthesis of Fmoc-protected β-homoamino acids underscores the method's suitability for preparing amino acids for solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation and a protective-group exchange, showcasing the adaptability of Fmoc-Met-OH-13C5,15N in synthesizing peptides with complex structures for biomedical applications (Šebesta & Seebach, 2003).

Antibacterial and Anti-inflammatory Material Development

The self-assembling properties of Fmoc-peptide nanoassemblies offer promising avenues in developing antibacterial and anti-inflammatory materials. These nanoassemblies, formed by Fmoc-decorated amino acids, demonstrate substantial effects on bacterial morphology and can be functionally incorporated within resin-based composites without impacting their mechanical and optical properties. Such materials are invaluable in biomedical applications, providing a novel approach to combating bacterial infections and inflammation (Schnaider et al., 2019).

Peptide-based Hydrogels

Peptide-based hydrogels created from Fmoc-protected amino acids serve as innovative platforms for stabilizing fluorescent few-atom silver nanoclusters. These hydrogels are utilized in the formation of silver nanoclusters that exhibit unique fluorescent properties, including large Stokes shifts and narrow emission bandwidths. The hydrogels' three-dimensional structure stabilizes the nanoclusters, offering potential applications in biomedicine and materials science for imaging and sensing applications (Roy & Banerjee, 2011).

Mecanismo De Acción

Target of Action

Fmoc-Met-OH-13C5,15N is a stable isotope-labeled compound . It is a derivative of Fmoc-L-Val-OH, where the carbon and nitrogen atoms are labeled with the stable isotopes 13C and 15N .

Mode of Action

The mode of action of this compound is primarily through its incorporation into larger molecules, such as peptides or proteins, during their synthesis . The labeled atoms allow for the tracking of the compound and its metabolites in various biological systems .

Pharmacokinetics

The pharmacokinetics of this compound, like its mode of action, is largely dependent on the context of its use. As a labeled compound, it is often used in drug development processes to track the absorption, distribution, metabolism, and excretion (ADME) of drugs . The impact on bioavailability would be determined by the specific properties of the drug being developed.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed through its role as a tracer. The incorporation of the labeled atoms into larger molecules allows for the tracking of these molecules in various biological systems, providing valuable information about their behavior and interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the compound is stored and used, as well as the specific biological environment in which it is applied . For example, factors such as temperature, pH, and the presence of other molecules can all potentially impact the behavior of the compound.

Análisis Bioquímico

Biochemical Properties

Fmoc-Met-OH-13C5,15N plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain elongation. The nature of these interactions is primarily covalent bonding, where this compound is incorporated into the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily observed during protein synthesis. It influences cell function by contributing to the formation of proteins, which are vital for numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its incorporation into proteins. During protein synthesis, it can form binding interactions with tRNA molecules and become part of the growing polypeptide chain . It does not directly inhibit or activate enzymes but plays a role in the changes in gene expression by being a building block in the proteins that do .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function are dependent on the specific experimental conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, and its incorporation into proteins can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells during the process of protein synthesis. It is carried by tRNA molecules to the ribosome, where it is added to the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound is determined by the proteins it becomes a part of. These proteins, depending on their sequences and post-translational modifications, can be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-MXMKRAELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745885 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-64-3 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3320203.png)